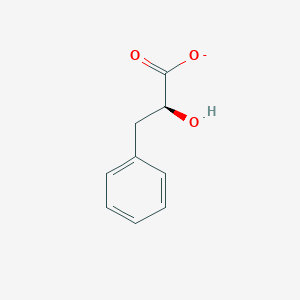

(S)-3-phenyllactate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9O3- |

|---|---|

Molekulargewicht |

165.17 g/mol |

IUPAC-Name |

(2S)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1/t8-/m0/s1 |

InChI-Schlüssel |

VOXXWSYKYCBWHO-QMMMGPOBSA-M |

SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])O |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Chemical and Physical Properties of S 3 Phenyllactate

(S)-3-Phenyllactate is a white, crystalline solid. ontosight.ainih.gov It is slightly soluble in water but shows greater solubility in organic solvents like ethanol (B145695) and ether. ontosight.aichemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C9H10O3 | nih.govdrugbank.com |

| Molecular Weight | 166.17 g/mol | nih.govdrugbank.com |

| Melting Point | 122-125 °C | chemicalbook.comnih.gov |

| pKa (Strongest Acidic) | 4.02 | drugbank.com |

| Optical Activity [α] | -20.8° (c=2, H2O) | chemicalbook.com |

Microbial Production and Biocatalytic Synthesis of S 3 Phenyllactate

Screening and Isolation of Producer Microorganisms

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to synthesize (S)-3-phenyllactate. The primary pathway for its production involves the metabolism of phenylalanine. acs.orgfrontiersin.org Phenylalanine is first converted to phenylpyruvic acid through transamination, which is then reduced to phenyllactic acid by lactate (B86563) dehydrogenase. medcraveonline.comacs.org

Lactic acid bacteria (LAB) are prominent producers of this compound and are widely utilized in the food industry. oup.comresearchgate.net Several species of Lactobacillus and Pediococcus have been extensively studied for their production capabilities.

Lactobacillus species: Various strains of Lactobacillus, including L. plantarum, L. rhamnosus, L. casei, L. acidophilus, and L. delbrueckii, are known to produce this compound. acs.orgoup.comgoogle.com For instance, a study evaluating 29 LAB strains found that all tested strains of Lactobacillus plantarum, Lactobacillus alimentarius, Lactobacillus rhamnosus, and Lactobacillus sanfranciscensis produced phenyllactic acid. oup.com The production levels can vary significantly between different species and even strains. For example, Lactobacillus sp. SK007 has been shown to produce 0.55 mM of phenyllactic acid. acs.org Research has also focused on optimizing production in Lactobacillus species by supplementing the culture media with precursors like phenylpyruvic acid. medcraveonline.com

Pediococcus species: Pediococcus strains, such as Pediococcus acidilactici and Pediococcus pentosaceus, have also been identified as producers of this compound. frontiersin.orgnih.govfrontiersin.org Pediococcus acidilactici DSM 20284 was reported to produce 0.65 mM of phenyllactic acid when grown in MRS broth. researchgate.net Supplementing the growth medium with phenylalanine or phenylpyruvic acid has been shown to significantly increase the yield of this compound in Pediococcus acidilactici. researchgate.net Pediococcus pentosaceus SK25, isolated from traditional Chinese pickles, produced 135.6 mg/L of phenyllactic acid in de Man, Rogosa, Sharpe (MRS) broth. nih.gov

Table 1: Production of this compound by Lactic Acid Bacteria Strains

| Strain | Substrate/Medium | This compound Concentration | Reference |

|---|---|---|---|

| Lactobacillus plantarum (various strains) | MRS Broth | 0.16–0.46 mM | oup.com |

| Lactobacillus rhamnosus (various strains) | MRS Broth | 0.16–0.46 mM | oup.com |

| Lactobacillus sp. SK007 | MRS Broth | 0.55 mM | acs.org |

| Pediococcus acidilactici DSM 20284 | MRS Broth | 0.65 mM | researchgate.net |

| Pediococcus pentosaceus SK25 | MRS Broth | 135.6 mg/L (approx. 0.82 mM) | nih.gov |

| Lactobacillus plantarum MSC-C2 | MRS Broth with 3 mg/ml PPA | ~11 mM | frontiersin.org |

| Pediococcus pentosaceus K40 | MRS Broth with 3 mg/ml PPA | ~11 mM | frontiersin.org |

Beyond LAB, other bacterial genera have been explored for the production of this compound, often through metabolic engineering.

Pseudomonas species: Certain Pseudomonas strains have been investigated for their biocatalytic potential. For example, Pseudomonas sp. BC-18 demonstrated the ability to produce this compound through the enantioselective hydrolysis of racemic 3-phenyllactonitrile, achieving an enantiomeric excess of 75%. mdpi.com

Escherichia coli: As a well-characterized host for metabolic engineering, E. coli has been successfully engineered to produce this compound. frontiersin.orgnih.gov By introducing and overexpressing genes encoding for enzymes like phenylpyruvate reductase from other microorganisms, researchers have constructed biosynthetic pathways for this compound production in E. coli. frontiersin.orgnih.gov One study reported the construction of an engineered E. coli strain that produced 1.42 g/L of phenyllactic acid in shake flask fermentation, which was further increased to 52.89 g/L in a fed-batch fermenter through process optimization. frontiersin.orgnih.gov Another approach involved the co-expression of L-lactate dehydrogenase and glucose dehydrogenase in E. coli, which resulted in the conversion of phenylpyruvic acid to L-phenyllactic acid with a final concentration of 103.8 mmol/L. frontiersin.orgmdpi.com

Fungi and yeasts also contribute to the production of this compound.

Geotrichum candidum: This fungus was one of the first microorganisms in which the production of 3-phenyllactic acid was identified. medcraveonline.comfrontiersin.org It is known to produce the compound with anti-Listeria activity. medcraveonline.com

Yeast: While less commonly reported for direct production, some yeasts are involved in fermentation processes where this compound is a metabolic byproduct. Further research is needed to fully explore the potential of various yeast species for dedicated this compound production.

Other Bacterial Strains (e.g., Pseudomonas, Escherichia coli) [1, 2, 8, 28, 30, 35, 40]

Optimization of Fermentation and Biotransformation Processes

To enhance the yield and efficiency of this compound production, optimization of the fermentation and biotransformation conditions is crucial. This involves manipulating the media composition and key environmental parameters.

The composition of the growth medium plays a vital role in microbial growth and metabolite production.

Carbon and Nitrogen Sources: The choice and concentration of carbon and nitrogen sources significantly impact the production of this compound. Glucose is a commonly used carbon source. researchgate.netresearchgate.net For nitrogen, yeast extract and corn steep liquor have been shown to be effective. researchgate.netmdpi.com Response surface methodology (RSM) has been employed to optimize the concentrations of these components. For instance, an optimized medium for Lactobacillus sp. SK007 containing 30 g/L glucose, 47 g/L corn steep liquor, and 30 g/L yeast powder resulted in a maximum phenyllactic acid yield of 2.30 g/L. researchgate.net

Precursor Supplementation: The addition of precursors to the fermentation medium is a common strategy to boost production. Phenylalanine and its keto acid derivative, phenylpyruvic acid (PPA), are direct precursors in the biosynthetic pathway of this compound. frontiersin.orgfrontiersin.org Supplementing the medium with PPA can bypass the rate-limiting transamination step of phenylalanine, leading to a significant increase in the final product concentration. frontiersin.org For example, adding 3 mg/ml of PPA to the culture of Lactobacillus plantarum MSC-C2 and Pediococcus pentosaceus K40 increased the phenyllactic acid concentration to approximately 11 mM. frontiersin.org

Controlling environmental conditions during fermentation is critical for optimal enzyme activity and microbial metabolism.

pH: The pH of the culture medium affects the activity of key enzymes, such as lactate dehydrogenase, which is involved in the final step of this compound synthesis. medcraveonline.com The optimal pH for these enzymes is typically in the range of 5.0 to 7.0. medcraveonline.com Maintaining the pH within this optimal range is essential for maximizing production. For example, in a fed-batch fermentation of Lactobacillus sp. SK007, controlling the pH was a key factor in achieving high yields. researchgate.net In another study with recombinant E. coli, the highest production of L-phenyllactic acid was observed at a pH of 7.0. mdpi.com

Temperature: Temperature influences both microbial growth and enzyme stability. Most lactic acid bacteria are mesophilic, with optimal growth temperatures between 30°C and 45°C. medcraveonline.com However, some studies have explored the use of thermophilic strains like Bacillus coagulans, which can efficiently convert PPA to phenyllactic acid at 50°C. nih.gov For recombinant E. coli, an optimal temperature of 42°C was found for the bioconversion of PPA to L-phenyllactic acid. mdpi.com

Oxygen Limitation: The availability of oxygen is another critical factor. Lactic acid bacteria are typically facultative anaerobes or microaerophiles and often produce this compound under anaerobic or oxygen-limited conditions. google.com In contrast, for engineered E. coli, optimizing the dissolved oxygen level through a feedback feeding strategy in a fermenter was crucial for achieving a high yield of 52.89 g/L of phenyllactic acid. frontiersin.orgnih.gov

Table 2: Optimization of Fermentation Parameters for this compound Production

| Microorganism | Parameter Optimized | Optimal Condition | Resulting this compound Yield | Reference |

|---|---|---|---|---|

| Lactobacillus sp. SK007 | Media Composition (RSM) | 30 g/L glucose, 5 g/L PPA, 47 g/L corn steep liquor, 30 g/L yeast powder | 2.30 g/L | researchgate.net |

| Engineered E. coli | Fed-batch Fermentation (DO-feedback) | Dissolved oxygen maintained at 5-40% | 52.89 g/L | frontiersin.orgnih.gov |

| Recombinant E. coli | Bioconversion Conditions | pH 7.0, 42°C | 103.8 mM | mdpi.com |

| Bacillus coagulans SDM | Bioconversion Conditions | 50°C | 37.3 g/L | nih.gov |

Substrate Feeding Strategies (e.g., Fed-Batch Systems)

To overcome challenges such as substrate inhibition and to enhance product titers, various substrate feeding strategies have been implemented. Fed-batch systems, in particular, have proven effective in maintaining optimal substrate concentrations, leading to improved production of this compound.

One approach involves intermittent feeding of the precursor, phenylpyruvic acid (PPA), and a carbon source like glucose. In a study using Lactobacillus sp. SK007, a fed-batch fermentation with intermittent feeding of PPA and glucose, coupled with pH control, resulted in a phenyllactic acid (PLA) production yield of 17.38 g/L. nih.gov This represented a significant improvement over simple batch fermentation. nih.gov The final conversion ratio of PPA to PLA in this fed-batch system was 51.1%. nih.gov

Another advanced strategy is the use of dissolved oxygen (DO)-feedback fed-batch control. frontiersin.orgnih.gov In this method, the feeding of the carbon source (e.g., glucose) is regulated based on the real-time measurement of dissolved oxygen in the fermenter. frontiersin.org When glucose is consumed, the cellular oxygen uptake rate decreases, leading to a rise in the DO value, which then triggers the feeding of more substrate. frontiersin.orgnih.gov This strategy prevents both the excessive accumulation and the depletion of the carbon source, maintaining optimal conditions for cell growth and product formation. frontiersin.org By employing a DO-feedback control strategy to maintain DO levels between 20-30%, researchers achieved a final phenyllactic acid titer of 52.89 ± 0.25 g/L in a 6 L fermenter using an engineered Escherichia coli strain. nih.govresearchgate.net

A pulse-feeding strategy has also been utilized in fed-batch bioconversion. For the production of L-phenyllactic acid using recombinant E. coli, PPA and glucose were supplemented at specific time intervals (20 and 40 minutes) into the reaction mixture. mdpi.com This method aimed to increase the PLA yield while avoiding substrate inhibition. mdpi.com

Table 1: Comparison of Substrate Feeding Strategies for Phenyllactic Acid Production

| Feeding Strategy | Microorganism | Key Parameters | Product Titer (g/L) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Intermittent Fed-Batch | Lactobacillus sp. SK007 | pH-control at 6.0; Intermittent PPA and glucose feeding | 17.38 | 51.1% conversion of PPA | nih.gov |

| DO-Feedback Fed-Batch | Engineered E. coli | DO maintained at 20-30% | 52.89 ± 0.25 | 0.225 g/g glucose-to-PhLA yield | nih.govresearchgate.net |

| Pulse-Feeding Fed-Batch | Recombinant E. coli | Pulse feeding of PPA and glucose at 20 and 40 min | 103.8 mM (approx. 17.2 g/L) | 55.8% conversion of PPA | mdpi.com |

Whole-Cell Biocatalysis Efficiency

Whole-cell biocatalysis is a highly attractive method for producing this compound as it avoids the costly and difficult processes of enzyme separation and purification. taylorfrancis.com Genetically engineered microorganisms, primarily E. coli, are often used as whole-cell biocatalysts due to their well-understood genetics and rapid growth. taylorfrancis.comnih.gov The efficiency of these systems is typically measured by metrics such as product titer, conversion rate, and productivity.

For instance, an engineered E. coli strain co-expressing a novel D-lactate dehydrogenase (LrLDH) and glucose dehydrogenase (EsGDH) for cofactor regeneration was able to completely convert 50 g/L of sodium phenylpyruvate into D-phenyllactic acid. nih.gov This system achieved a remarkable space-time yield of 262.8 g/L/day with an enantiomeric excess greater than 99.5%. nih.gov

In another study focused on L-phenyllactic acid, a recombinant E. coli strain was developed to co-express L-lactate dehydrogenase and glucose dehydrogenase. mdpi.com This whole-cell system reached a product yield of 103.8 mM with an excellent enantiomeric excess of 99.7% and a high productivity of 103.8 mM·h⁻¹ during fed-batch bioconversion. mdpi.com The productivity per optical density (OD₆₀₀) of the whole cells was 5.2 mM·h⁻¹, highlighting the high catalytic efficiency of the cells. mdpi.com

The use of fusion proteins has also been explored to enhance efficiency. A bifunctional fusion protein consisting of a mutant D-lactate dehydrogenase and a formate (B1220265) dehydrogenase was expressed in E. coli. ingentaconnect.com This whole-cell system produced 17.46 g/L of (R)-3-phenyllactic acid with a substrate conversion of 77.6% and a productivity of 3.49 g/(L·h). ingentaconnect.com

Table 2: Efficiency of Whole-Cell Biocatalysis for Phenyllactic Acid Production

| Biocatalyst (Engineered Strain) | Target Product | Precursor | Product Titer | Conversion/Productivity | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| E. coli co-expressing LrLDH and EsGDH | D-phenyllactic acid | 50 g/L Sodium Phenylpyruvate | 50 g/L | 100% conversion; 262.8 g/L/day | >99.5% | nih.gov |

| E. coli co-expressing L-LDH and GDH | L-phenyllactic acid | Phenylpyruvic acid | 103.8 mM | 103.8 mM·h⁻¹ productivity | 99.7% | mdpi.com |

| E. coli expressing D-LDH-FDH fusion protein | (R)-3-phenyllactic acid | Phenylpyruvic acid | 17.46 g/L | 77.6% conversion; 3.49 g/(L·h) | Not specified | ingentaconnect.com |

Genetic and Metabolic Engineering for Enhanced Production

To improve the efficiency of microbial hosts for this compound production, various genetic and metabolic engineering strategies are employed. These strategies aim to increase the metabolic flux towards the desired product, reduce the formation of byproducts, and ensure efficient cofactor supply.

Overexpression of Key Biosynthetic Genes

A common strategy to boost production is to overexpress the genes encoding the key enzymes in the biosynthetic pathway. The conversion of the precursor phenylpyruvic acid (PPA) to phenyllactic acid is catalyzed by a dehydrogenase. Therefore, overexpressing a suitable lactate dehydrogenase (LDH) or a specific phenylpyruvate reductase (PPR) is a primary target. nih.govmdpi.com

Furthermore, enhancing the supply of the precursor PPA is crucial. In E. coli, the shikimate pathway is responsible for synthesizing aromatic amino acids, including the precursor to PPA, L-phenylalanine. frontiersin.org Key rate-limiting steps in this pathway are targeted for overexpression. Genes such as aroG (encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and pheA (encoding chorismate mutase/prephenate dehydratase) are often overexpressed in feedback-resistant forms (aroG^fbr, pheA^fbr) to increase the carbon flux into the phenylalanine pathway and subsequently to PPA. nih.govresearchgate.net The co-expression of feedback-resistant aroG and pheA has been shown to significantly improve phenyllactic acid yield. nih.govresearchgate.net

Disruption of Competing Metabolic Pathways

To channel metabolic intermediates exclusively towards this compound, competing pathways that drain the precursor pool are often disrupted or deleted. In engineered E. coli, the pathway leading to L-phenylalanine biosynthesis from PPA is a direct competitor. The gene tyrB, which encodes an aminotransferase that converts PPA to phenylalanine, can be knocked out to prevent this conversion and increase the availability of PPA for reduction to phenyllactic acid. nih.govasm.org

Another competing route is the tryptophan biosynthetic pathway, which also branches off from the shikimate pathway at the intermediate chorismate. nih.gov By knocking out trpE, the gene encoding anthranilate synthase, the first committed step in tryptophan synthesis, more chorismate is available to be channeled towards the phenylalanine and phenyllactic acid pathway. nih.gov This strategy has been successfully used to increase the metabolic flux and enhance the final product yield. nih.gov Deletion of genes responsible for the formation of other by-products, such as lactate (ldhA) and acetate (B1210297), is also a common strategy to redirect carbon flux towards the desired product. frontiersin.org

Cofactor Regeneration Systems

A widely used system involves coupling the main reaction with a "helper" enzyme that regenerates the reduced cofactor. Glucose dehydrogenase (GDH) is frequently used for this purpose, as it oxidizes glucose to gluconolactone (B72293) while reducing NAD⁺ to NADH or NADP⁺ to NADPH. mdpi.commdpi.com Co-expressing GDH alongside the primary lactate dehydrogenase has been shown to significantly enhance the conversion of PPA and the final yield of phenyllactic acid compared to systems without an engineered regeneration system. mdpi.com For example, after 40 minutes of bioconversion, an E. coli strain with a GDH-based regeneration system converted 68.80% of PPA, whereas the strain without it only converted 58.92%. mdpi.com

Another enzyme used for NADH regeneration is formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide. ingentaconnect.comresearchgate.net The construction of fusion proteins, such as a D-LDH-FDH chimera, can create a self-sufficient system for (R)-3-phenyllactic acid production, increasing product formation significantly compared to expressing the dehydrogenase alone. ingentaconnect.com

Rational Design and Synthetic Biology Approaches

Rational design and synthetic biology provide powerful tools to predictably engineer microbial cell factories for optimized this compound production. frontiersin.orgharvard.edu This approach relies on a deep understanding of the biological system to build and assemble well-characterized genetic parts (like promoters, ribosome binding sites, and genes) into novel pathways with predictable outcomes. harvard.eduillinois.edu

In the context of phenyllactic acid, rational design involves:

Pathway Construction: Assembling the biosynthetic pathway in a heterologous host like E. coli by introducing the necessary genes, such as a phenylpyruvate reductase. nih.govfrontiersin.org

Flux Optimization: Using metabolic models to identify bottlenecks and then applying targeted genetic modifications. This includes overexpressing rate-limiting enzymes and deleting competing pathways, as described in the sections above. nih.govfrontiersin.org For example, to increase the supply of precursors phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), the native glucose phosphotransferase system (PTS) in E. coli can be replaced with a system from Zymomonas mobilis (encoded by glf and glk genes). nih.gov

These synthetic biology strategies, combined with fermentation process optimization, have laid the foundation for the efficient and high-titer production of phenyllactic acid in microbial systems. nih.govresearchgate.net

Chemical and Chemoenzymatic Synthetic Methodologies for S 3 Phenyllactate

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis offers a powerful tool for the direct synthesis of enantiomerically enriched compounds from prochiral substrates. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

A primary route to (S)-3-phenyllactate is the enantioselective reduction of phenylpyruvic acid (PPA) and its derivatives. acs.org This approach is attractive due to the commercial availability of the starting keto acid.

Biocatalytic reductions using whole microbial cells or isolated enzymes have proven highly effective. For instance, recombinant E. coli cells co-expressing L-lactate dehydrogenase (L-LDH) and glucose dehydrogenase (GDH) have been used to produce L-phenyllactic acid from phenylpyruvic acid. researchgate.netfrontiersin.org The GDH facilitates the regeneration of the NADH coenzyme required by the L-LDH for the reduction, creating an efficient cyclic process. frontiersin.org In one study, this system achieved a 90.0% yield and an enantiomeric excess (ee) of over 99.9% for L-PLA. frontiersin.org

L-lactate dehydrogenase from various sources, such as rabbit muscle, has demonstrated the ability to reduce a range of α-keto acids, including phenylpyruvic acid, to the corresponding (S)-2-hydroxy acids with excellent enantiomeric excess (>99% ee). harvard.edu Phenylpyruvate reductase (PPR) enzymes also catalyze the reduction of phenylpyruvic acid to D-3-phenyllactic acid. google.com

Table 1: Examples of Enantioselective Reduction of Phenylpyruvic Acid

| Biocatalyst | Coenzyme Regeneration | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli (L-LDH/GDH) | Glucose Dehydrogenase (GDH) | Phenylpyruvic Acid | L-Phenyllactic Acid | 90.0% | >99.9% | frontiersin.org |

| Rabbit Muscle L-Lactate Dehydrogenase | Not specified | Phenylpyruvic Acid | (S)-3-Phenyllactic Acid | Not specified | >99% | harvard.edu |

| Phenylpyruvate Reductase (PPR) | Not specified | Phenylpyruvic Acid | D-3-Phenyllactic Acid | Not specified | Not specified | google.com |

This table provides a summary of different biocatalysts used for the enantioselective reduction of phenylpyruvic acid to produce phenyllactic acid.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, providing efficient pathways to a wide array of chiral molecules. diva-portal.orgsnnu.edu.cn These methods utilize chiral ligands coordinated to a metal center to induce enantioselectivity in reactions such as hydrogenation. diva-portal.org

For the synthesis of this compound, asymmetric hydrogenation of precursors like phenylpyruvic acid esters can be achieved using transition metal complexes. Rhodium and ruthenium-based catalysts are commonly employed for the asymmetric addition of organoboron reagents to carbonyl compounds, which is a related strategy for producing chiral alcohols. sioc-journal.cn While direct examples for this compound are less common in the provided results, the principles of asymmetric hydrogenation are well-established for similar substrates. mdpi.com The choice of chiral ligand is crucial for achieving high enantioselectivity. sioc-journal.cn

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. riosresearchgroup.com These catalysts offer advantages such as operational simplicity and stability.

One organocatalytic approach to aryllactic acid derivatives involves a tandem acyl migration/enantioselective protonation sequence starting from β-ketosulfoxides. researchgate.net This method has been applied to the synthesis of enantioenriched aryllactic acid derivatives. researchgate.netresearchgate.net In a specific study, quinidine (B1679956) was used as a catalyst for the synthesis of an α-acyloxy-3-arylpropionic thioester, a precursor to this compound, achieving good yield and an enantioselectivity of 87% ee. researchgate.net

Table 2: Organocatalytic Synthesis of an this compound Precursor

| Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Quinidine (10 mol%) | 4 | 84 | 85 | researchgate.net |

| Quinidine (10 mol%) | 8 | 90 | 87 | researchgate.net |

| Quinidine (5 mol%) | 48 | 93 | 87 | researchgate.net |

This table summarizes the optimization of the organocatalytic synthesis of an α-acyloxy-3-arylpropionic thioester, a precursor to this compound, using quinidine as the catalyst.

Transition Metal-Catalyzed Asymmetric Reactions

Chemoenzymatic Routes for Stereospecific Production

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create efficient and stereospecific routes to target molecules.

Hydrolases, particularly lipases, are widely used enzymes in organic synthesis due to their stability and broad substrate scope. researchgate.net One common application is the kinetic resolution of racemic mixtures. In this process, the enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the two.

The kinetic resolution of racemic 3-phenyllactic acid esters can be achieved through enantioselective hydrolysis catalyzed by lipases. For example, a lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 2-substituted esters. acs.org Similarly, lipase-catalyzed hydrolysis can be combined with a subsequent chemical stereoinversion step, such as the Mitsunobu reaction, to convert the undesired enantiomer into the desired one, thereby achieving a theoretical yield of 100%. mdpi.com

Lipases can also catalyze enantioselective transesterification and esterification reactions in organic solvents. researchgate.net This approach is frequently used for the kinetic resolution of racemic alcohols and acids.

In the context of this compound, lipases from various sources have been screened for the transesterification of racemic 3-phenyllactic acid (DL-3-PLA). researchgate.net For instance, Candida rugosa lipase (CRL) has shown excellent enantioselectivity (E > 100) in the esterification of DL-3-PLA with vinyl acetate (B1210297) as the acyl donor. researchgate.net This reaction produces (S)-O-acetyl-3-phenyllactate, which can then be hydrolyzed to afford this compound. The choice of solvent and reaction conditions can significantly impact the enantioselectivity of the lipase. researchgate.net

Table 3: Lipase-Catalyzed Transesterification of DL-3-Phenyllactic Acid

| Lipase Source | Acyl Donor | Key Finding | Reference |

| Candida rugosa (CRL) | Vinyl Acetate | Excellent enantioselectivity (E > 100) and conversion. | researchgate.net |

| Porcine Pancreatic (PPL) | Vinyl Acetate | Exhibited enantioselectivity only in the presence of [BMIM][BF4]. | researchgate.net |

| Pseudomonas aeruginosa (PAL) | Vinyl Acetate | Did not show reactivity with DL-3-PLA. | researchgate.net |

This table compares the effectiveness of different lipases in the transesterification of racemic 3-phenyllactic acid.

Nitrilase-Catalyzed Hydrolysis of Cyanohydrins

One of the prominent chemoenzymatic methods for producing this compound is through the enantioselective hydrolysis of phenylacetaldehyde (B1677652) cyanohydrin. google.comnih.gov This process utilizes nitrilase enzymes (EC 3.5.5.1), which catalyze the direct conversion of a nitrile group to a carboxylic acid with the release of ammonia. google.com This enzymatic approach is advantageous as it typically occurs under mild conditions, such as ambient temperature and near-neutral pH, which helps to minimize side reactions like racemization. google.comacs.org

The starting material, phenylacetaldehyde cyanohydrin, is synthesized from phenylacetaldehyde. nih.gov The key to the synthesis of this compound is the use of a nitrilase that exhibits high enantioselectivity for the hydrolysis of the corresponding cyanohydrin. google.com Researchers have screened extensive libraries of nitrilases from various microbial sources to identify enzymes with the desired selectivity and activity. nih.govresearchgate.net

In one study, a highly enantioselective nitrilase was identified for the production of (S)-phenyllactic acid. The optimal reaction conditions for this enzyme were found to be a pH of 8.0 and a temperature of 37°C. google.com The starting material, phenylacetaldehyde, and the product, this compound, showed no significant inhibition of the enzyme activity at concentrations up to 5 mM and 30 mM, respectively. google.com This process resulted in the production of this compound with an enantiomeric excess (ee) of 95%. google.com

The enantioselectivity of nitrilases can vary significantly depending on the specific enzyme and the substrate. For instance, screening of various nitrilases on phenylacetaldehyde cyanohydrin has shown a range of conversions and enantiomeric excesses. Some enzymes demonstrated high conversion rates but moderate enantioselectivity, while others showed higher enantioselectivity. google.com

Comparison of Synthetic Yields and Enantiomeric Purity

Different synthetic strategies for obtaining enantiomerically enriched or pure this compound have been reported, each with varying degrees of success in terms of chemical yield and enantiomeric purity. Chemoenzymatic methods, particularly those involving enzymes like nitrilases and lipases, often provide high enantiomeric excess.

Nitrilase-catalyzed hydrolysis of phenylacetaldehyde cyanohydrin has been shown to produce this compound with high enantiomeric excess. For example, a specific nitrilase (SEQ ID NOS:103, 104) yielded (S)-phenyllactic acid with a 95% ee. google.com Other nitrilases have also been identified that can produce the target compound, with enantiomeric excesses ranging from 70% to 87%. google.com

Lipase-catalyzed kinetic resolutions are another common chemoenzymatic approach. For instance, the kinetic resolution of racemic 3-phenyllactic acid using lipase B from Candida antarctica (CAL-B) can yield enantiomerically pure forms of the acid and its esters. nih.gov While specific yield and ee for this compound itself from this particular resolution were not detailed in the provided context, similar lipase-catalyzed resolutions of other chiral molecules have achieved high yields and enantiomeric excesses greater than 99%. nih.govresearchgate.net

Asymmetric reduction of corresponding keto-acids using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) represents another powerful chemoenzymatic route. These enzymes can stereoselectively reduce a ketone to a chiral alcohol, and have been used to produce various chiral alcohols with excellent yields and enantiomeric excesses, often exceeding 98% ee. researchgate.netmdpi.com

The following table provides a comparative overview of the yields and enantiomeric purities achieved through different chemoenzymatic methods for synthesizing chiral compounds, including those structurally related to this compound, to illustrate the potential of these biocatalytic approaches.

| Method | Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Nitrilase-catalyzed hydrolysis | Nitrilase (SEQ ID NOS:103, 104) | Phenylacetaldehyde cyanohydrin | This compound | - | 95 | google.com |

| Nitrilase-catalyzed hydrolysis | Nitrilase (SEQ ID NOS:135, 136) | Phenylacetaldehyde cyanohydrin | This compound | 63 | 87 | google.com |

| Asymmetric Reduction | Ketoreductase (KRED) | N-(4-Acetyl-2,6-dichlorophenyl)acetamide | (S)-N-(2,6-dichloro-4-(1-hydroxyethyl)phenyl)acetamide | 31 | >98 | mdpi.com |

| Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Racemic proxyphylline (B1679798) butanoate | (S)-(+)-butanoate | - | >99 | nih.gov |

| Kinetic Resolution | Aspergillus niger lipase (ANL) | (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | >49 | high | researchgate.net |

Derivatization of this compound for Synthetic Utility

(S)-3-Phenyllactic acid is a valuable chiral starting material, and its derivatization allows for its incorporation into more complex molecules. A common derivatization is the acetylation of the hydroxyl group to form O-acetyl-3-phenyllactic acid. researchgate.net This can be achieved chemically by treating 3-phenyllactic acid with acetic anhydride (B1165640) and pyridine. researchgate.net

The enantiomers of both 3-phenyllactic acid and its acetylated derivative can be separated and analyzed using chiral high-performance liquid chromatography (HPLC). researchgate.net For instance, a Chiralcel OJ-H column, which is based on cellulose (B213188) tris-(4-methyl benzoate), can be used to resolve the enantiomers. The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol (B130326), with the addition of trifluoroacetic acid. researchgate.net This analytical capability is crucial for monitoring the progress of enantioselective syntheses and for verifying the enantiomeric purity of the final products. researchgate.net The derivatization to the acetamide (B32628) has also been explored for related chiral molecules as a strategy for separation and analysis. researchgate.net

Analytical Methodologies for Research and Quantification of S 3 Phenyllactate

Chromatographic Techniques for Separation and Enantiomeric Excess Determination

Chromatography is a fundamental tool for separating (S)-3-phenyllactate from its R-enantiomer and other components in a sample. The determination of enantiomeric excess is particularly important, as the biological activity of 3-phenyllactic acid is often stereospecific.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantiomeric separation of 3-phenyllactic acid. The key to this separation lies in the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

One common approach involves using a reversed-phase column, such as a C18 column, with a chiral selector added to the mobile phase. researchgate.net For instance, cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used as chiral mobile phase additives. researchgate.net These cyclodextrins have a chiral cavity that can form inclusion complexes with the 3-phenyllactic acid enantiomers, leading to differential retention times and thus, separation. A sensitive HPLC method achieved baseline separation on an Inertsil ODS-SP column using HP-β-CD as a chiral mobile phase additive. researchgate.net

Alternatively, direct enantioseparation can be achieved using columns with a chiral stationary phase. A notable example is the Chiralcel OJ-H column, which is based on cellulose (B213188) tris-(4-methyl benzoate) coated onto a silica (B1680970) gel support. researchgate.net This method has proven effective for the resolution of DL-3-phenyllactic acid and its derivatives. researchgate.net In one study, a mobile phase consisting of hexane (B92381) and isopropanol (B130326) (90:10) with 0.1% trifluoroacetic acid was used with a Chiralcel OJ-H column to separate the enantiomers, which were detected at 261 nm. researchgate.netresearchgate.net Research on thistle honey extracts successfully used a Chirallica PST-4 column to determine the high enantiomeric excess (>95%) of (-)-3-phenyllactic acid. nih.govirb.hr

Table 1: Examples of HPLC Conditions for 3-Phenyllactic Acid Enantioseparation

| Column Type | Chiral Selector/Stationary Phase | Mobile Phase | Detection | Reference |

| Inertsil ODS-SP (C18) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Methanol, Buffer (pH adjusted) | UV | researchgate.net |

| Chiralcel OJ-H | Cellulose tris-(4-methyl benzoate) | Hexane:Isopropanol (90:10) + 0.1% Trifluoroacetic Acid | UV (261 nm) | researchgate.net |

| Chirallica PST-4 | Polysaccharide-based | Not specified | UV with polarimetric detector | nih.govirb.hr |

| Agilent Zorbax SB-C18 | None (Reversed-phase ion suppression) | Mobile phase with 0.5% phosphoric acid | UV | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in complex biological samples. For non-volatile compounds like this compound, a derivatization step is required to make them volatile enough for GC analysis. This typically involves converting the carboxylic acid and hydroxyl groups into less polar, more volatile esters or ethers, such as trimethylsilyl (B98337) (TMS) derivatives.

GC-MS has been successfully employed in metabolomics studies to quantify 3-phenyllactic acid. For instance, a high-resolution GC-MS (HRGC-MS) method was developed to measure the amount of phenyllactic acid produced by Lactobacillus plantarum strains during sourdough fermentation. nih.gov This study found that the production of phenyllactic acid was strain-dependent, with the highest concentration reaching 33.47 mg per kg of dough. nih.gov The method was also capable of detecting other related phenolic acids, such as phenylacetic acid. nih.gov

In human metabolomics, GC-MS analysis of serum samples from a dietary intervention study identified 3-phenyllactic acid as a potential food intake biomarker for cheese consumption. mdpi.com The untargeted analysis of the serum metabolome showed increased levels of 3-phenyllactic acid after cheese intake compared to milk or a soy-based drink. mdpi.com

Capillary Electrophoresis for Chiral Analysis

Capillary Electrophoresis (CE) offers an alternative, high-efficiency method for the chiral separation of 3-phenyllactic acid enantiomers. In CE, separation occurs in a narrow capillary tube under the influence of a high-voltage electric field. Chiral resolution is achieved by adding a chiral selector to the background electrolyte.

Cyclodextrins are the most commonly used chiral selectors in CE for this purpose. researchgate.netspringernature.com A study optimized various factors, including the type and concentration of cyclodextrin, buffer pH, voltage, and temperature, to achieve baseline separation of 3-phenyllactic acid enantiomers. researchgate.net Using 30 mmol/L hydroxypropyl-β-cyclodextrin as the chiral selector in a 0.1 mol/L phosphate (B84403) buffer (pH 5.5) at 26 kV and 25°C resulted in a resolution factor of 1.51. researchgate.net

Another approach involves using copper(II) complexes with L-amino acids or aspartame (B1666099) as chiral selectors in the background electrolyte. nih.gov Research showed that while L-proline-copper(II) complexes could resolve the enantiomers of 3-phenyllactic acid, aspartame-copper(II) complexes provided even better results. nih.gov

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying its intermediates in metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pathway Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the detailed structure of organic molecules. azooptics.com Both ¹H-NMR and ¹³C-NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. azooptics.comphcogj.com This information is critical for identifying pathway intermediates and for the structural elucidation of novel compounds derived from this compound. researchgate.netuni-duesseldorf.de

In metabolomics research, NMR is used to analyze complex biological fluids. nih.gov However, the complexity of these samples often leads to significant signal overlap. To overcome this, NMR is frequently coupled with separation techniques like HPLC. nih.gov This hyphenated approach, LC-NMR, allows for the separation of components before NMR analysis, simplifying the spectra and aiding in the unambiguous identification of metabolites, including pathway intermediates related to this compound. nih.gov Two-dimensional NMR techniques, such as HSQC and TOCSY, are also employed to resolve overlapping signals and establish connectivity between atoms in the molecule. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for both the identification and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the deduction of its structure from fragmentation patterns.

When coupled with a chromatographic inlet like GC or LC, MS becomes a versatile tool for analyzing complex mixtures. In GC-MS, after separation and derivatization, the molecules are ionized, typically by electron impact (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for quantifying metabolites in biological matrices. researcher.lifeshimadzu.com This technique has been used to develop sensitive methods for detecting various aromatic metabolites, including phenyllactic acid, in human serum. researcher.life The use of multiple reaction monitoring (MRM) in triple-quadrupole mass spectrometers provides excellent selectivity and quantitative accuracy, even for low-abundance compounds in complex samples. gcms.cz

Enzymatic Assays for Monitoring Biotransformations and Substrate/Product Concentrations

Enzymatic assays are pivotal for monitoring the progress of biotransformations and accurately quantifying substrate and product concentrations in the production of this compound. These methods offer high specificity and sensitivity, often relying on the activity of dehydrogenases and coupled enzyme systems.

A common approach involves monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) at 340 nm. mdpi.com The oxidation of NADH to NAD+ or the reduction of NAD+ to NADH is directly proportional to the activity of the enzyme involved in the biotransformation. mdpi.com This spectrophotometric method is a cornerstone for assaying the activity of enzymes like lactate (B86563) dehydrogenase (LDH) and glucose dehydrogenase (GDH). mdpi.comfrontiersin.org

In the context of this compound ((S)-PLA) production, L-lactate dehydrogenase (L-LDH) activity is frequently assayed. The reaction mixture for such an assay typically contains a buffer (e.g., sodium phosphate or sodium acetate-acetate), NADH, and the substrate, phenylpyruvic acid (PPA). mdpi.comfrontiersin.org The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, corresponds to the rate of PPA reduction to (S)-PLA. mdpi.com One unit of enzyme activity is generally defined as the amount of enzyme that catalyzes the oxidation or reduction of 1 µmol of NADH per minute under specified conditions. mdpi.com

To enhance the efficiency of (S)-PLA production and regenerate the expensive cofactor NADH, a coupled enzyme system is often employed. frontiersin.org This system typically involves L-LDH and a co-enzyme regenerating enzyme like glucose dehydrogenase (GDH). mdpi.comfrontiersin.org The activity of GDH is measured by monitoring the reduction of NAD+ to NADH at 340 nm in a reaction mixture containing a buffer, NAD+, and glucose. mdpi.comfrontiersin.org The coupling of these two enzymatic reactions allows for the continuous regeneration of NADH, driving the conversion of PPA to (S)-PLA. frontiersin.org

The progress of the biotransformation can be monitored by periodically taking samples from the reaction mixture, centrifuging them to remove cells or enzymes, and then analyzing the supernatant. plos.org While enzymatic assays provide real-time information on enzyme activity, the quantification of the final product, this compound, and the remaining substrate, phenylpyruvic acid, is often confirmed using high-performance liquid chromatography (HPLC). frontiersin.orgplos.org

Detailed research findings from studies focusing on the enzymatic production of (S)-phenyllactic acid are presented in the tables below.

Table 1: Reaction Components for L-LDH and GDH Activity Assays

| Enzyme | Buffer | Cofactor | Substrate | Reference |

| L-Lactate Dehydrogenase (L-LDH) | 100 mM Sodium Phosphate (pH 7.0) | 0.2 mM NADH | 10 mM Phenylpyruvic Acid (PPA) | mdpi.com |

| L-Lactate Dehydrogenase (L-LDH) | 50 mM Sodium Acetate-Acetate (pH 5.0) | 2 mM NADH | 10 mM Phenylpyruvic Acid (PPA) | frontiersin.org |

| Glucose Dehydrogenase (GDH) | 100 mM Sodium Phosphate (pH 8.0) | 2 mM NAD+ | 100 mM Glucose | mdpi.com |

| Glucose Dehydrogenase (GDH) | 50 mM Sodium Acetate-Acetate (pH 5.0) | 2 mM NAD+ | 40 mM Glucose | frontiersin.org |

Table 2: Research Findings on Enzymatic Production of L-Phenyllactic Acid

| Biocatalyst | Key Enzymes | Substrate(s) | Product | Yield/Conversion | Key Findings | Reference |

| Recombinant E. coli pETDuet-ldhL-gdh | L-Lactate Dehydrogenase (L-LDH), Glucose Dehydrogenase (GDH) | Phenylpyruvic Acid (PPA), Glucose | L-Phenyllactic Acid (L-PLA) | 103.8 mM L-PLA yield with 99.7% ee | A one-pot biotransformation system was successfully developed for efficient L-PLA production. | mdpi.com |

| L-LcLDH1Q88A/I229A (Pp) and LsGDHD255C | L-Lactate Dehydrogenase variant, Glucose Dehydrogenase variant | Phenylpyruvic Acid (PPA), Glucose, NAD+ | L-Phenyllactic Acid (L-PLA) | 90.0% yield, >99.9% eep | A dual-enzyme catalysis system with fed-batch process completely hydrolyzed 400 mM PPA within 6 hours. | frontiersin.org |

Biological and Biochemical Roles in Research Systems Non Clinical

Role as a Chiral Building Block in Research Synthesis

The specific stereochemistry of (S)-3-phenyllactate makes it a valuable chiral precursor in synthetic organic chemistry. Its defined three-dimensional structure is leveraged by researchers to construct complex molecules with high stereospecificity, a critical aspect in the synthesis of bioactive compounds.

This compound serves as a recognized chiral building block in the laboratory synthesis of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code but are components of some natural products. researchgate.netwikipedia.org One of the notable examples is its use in the preparation of statine (B554654). sigmaaldrich.comnih.govsigmaaldrich.comthermofisher.com Statine is an unusual amino acid that is a core component of the pepstatin class of protease inhibitors. The synthesis of statine and its analogs often relies on the stereocenter provided by this compound to establish the desired stereochemistry in the final product. Optically pure this compound is a valuable starting material for creating such high-value-added chiral compounds that have applications in the pharmaceutical industry, including in the development of protease inhibitors and anti-HIV agents. nih.gov

Table 1: Use of this compound as a Chiral Precursor

| Target Molecule | Class of Compound | Significance of this compound |

| Statine | Non-protein amino acid | Serves as a key chiral building block to establish the correct stereochemistry. sigmaaldrich.comnih.govsigmaaldrich.comthermofisher.com |

| Protease Inhibitors | Pharmaceutical Agent | This compound is a precursor in the synthesis of these therapeutic molecules. nih.gov |

| Anti-HIV Reagents | Pharmaceutical Agent | Utilized in the synthesis of compounds with potential anti-HIV activity. nih.gov |

The application of this compound extends to its role as an intermediate in the total synthesis of complex natural products. researchgate.netengineering.org.cnsioc-journal.cnresearchgate.net In biomimetic synthesis, which mimics the biosynthetic pathways occurring in nature, chiral molecules like this compound are crucial starting points. engineering.org.cn Its phenyl group and hydroxyl acid functionality allow for a variety of chemical transformations, making it a versatile intermediate. Researchers utilize it in multi-step synthetic sequences to build the carbon skeleton of intricate natural products, where controlling the stereochemistry is paramount. beilstein-journals.org For instance, it can be a precursor in pathways leading to various alkaloids and polyketides, where the initial chirality dictates the stereochemical outcome of the entire synthesis. nih.gov

Precursor to Non-Protein Amino Acids (e.g., Statine) [2, 7, 11, 14]

Interplay with Microbial Physiology and Ecology

This compound is a significant metabolite in microbial ecosystems, particularly those involving lactic acid bacteria (LAB). It is a product of phenylalanine catabolism and is recognized for its broad-spectrum antimicrobial properties, which influences the composition and dynamics of microbial communities. researchgate.netmedcraveonline.com

Table 2: Role of this compound in Fermented Products

| Fermented Product | Producing Microorganism (example) | Observed Effect of this compound |

| Cheese-like nut-based product | Lactiplantibacillus plantarum | Contributes to cheese-like flavor notes. mdpi.com |

| Fermented malt (B15192052) beverage | Kimchi Lactic Acid Bacteria | Influences the comprehensive flavor profile. jmb.or.kr |

| Fermented Bian-Que Triple-Bean Soup | Lactic Acid Bacteria | Improves flavor by reducing beany taste. nih.gov |

The primary role of this compound in inter-microbial interactions appears to be mediated by its well-documented antimicrobial activity. researchgate.netmedcraveonline.comfrontiersin.org Produced by many lactic acid bacteria, it can inhibit the growth of a wide range of competing bacteria and fungi. researchgate.net This inhibitory action helps the producing organism to dominate its ecological niche. For example, it has shown antagonistic effects against pathogenic bacteria such as Listeria monocytogenes, Salmonella enterica, and Staphylococcus aureus. frontiersin.org This antimicrobial property suggests that this compound is a crucial factor in the competitive interactions within a microbial consortium, effectively acting as a defense molecule. researchgate.net While it is a key mediator of microbial competition, its role as a specific signaling molecule in processes like quorum sensing is not as clearly defined in the current research literature.

Research using the model organism Caenorhabditis elegans has shed light on the potential impact of this compound on host-microbiome dynamics and host health. nih.govresearchgate.net A study found that 3-phenyllactic acid (PLA), a metabolite produced by the probiotic bacterium Lactiplantibacillus plantarum GTB1, significantly extends the healthspan of C. elegans. nih.govresearchgate.net This effect was linked to the enhancement of mitochondrial function and an increase in stress resilience. nih.govresearchgate.net The research indicated that PLA treatment promoted energy metabolism and stress resistance in a manner dependent on the transcription factors SKN-1/ATFS-1. nih.gov This work highlights a specific mechanism through which a microbial metabolite can directly influence the physiology and aging process of its host, providing a clear example of the intricate biochemical communication that occurs at the host-microbiome interface. nih.govplos.org

Table 3: Effects of this compound on C. elegans

| Source of this compound | Key Molecular Pathway | Observed Phenotypic Effect in C. elegans |

| Lactiplantibacillus plantarum GTB1 | SKN-1/ATFS-1 dependent | Extended healthspan, enhanced mitochondrial function, increased stress resilience. nih.govresearchgate.net |

Role in Inter-Microbial Interactions and Communication [12, 15, 21]

Significance in Plant Metabolism and Growth Regulation Research

This compound is a key intermediate in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. Its role is particularly well-documented in the formation of (S)-tropic acid, which serves as the acidic ester moiety in alkaloids such as hyoscyamine (B1674123) and scopolamine, primarily found in plants of the Solanaceae family. capes.gov.brpnas.org

Research utilizing transformed root cultures of Datura stramonium has been pivotal in elucidating this pathway. capes.gov.brrsc.org Isotope labeling studies have definitively established that 3-phenyllactate (B1230591) is a more immediate precursor to the tropate (B1238587) ester than phenylalanine or phenylpyruvate. rsc.org Specifically, experiments using dual-labeled sodium (RS)-3-phenyl[2-¹³C, 2-²H]lactate showed that the labeled carbon-hydrogen bond was incorporated intact into the hyoscyamine molecule, confirming a direct rearrangement. rsc.org

Further stereochemical studies revealed that the biosynthesis is enantioselective, with the (R)-enantiomer of 3-phenyllactic acid being more efficiently incorporated into the (S)-tropic acid moiety of both hyoscyamine and scopolamine. capes.gov.brrsc.org The currently accepted mechanism involves the rearrangement of littorine (B1216117), which is the ester of tropine (B42219) and (R)-phenyllactic acid. capes.gov.bracs.org This rearrangement is catalyzed by a cytochrome P450 enzyme, littorine mutase, which converts littorine into hyoscyamine aldehyde. nih.gov This step is a critical intramolecular migration of the carboxyl group. researchgate.net Detailed analysis has shown that during the rearrangement of (R)-phenyllactate to (S)-tropate, the 3-pro-R hydrogen is removed while the 3-pro-S hydrogen is retained, and the process proceeds with an inversion of configuration at the migration terminus. acs.org

| Precursor/Intermediate | Enzyme/Process | Product | Plant System Studied | Reference |

|---|---|---|---|---|

| (R)-Phenyllactate + Tropine | Littorine Synthase (LS) | Littorine | Atropa belladonna | nih.gov |

| Littorine | Littorine Mutase (CYP80F1) | Hyoscyamine aldehyde | Datura stramonium | nih.gov |

| Hyoscyamine aldehyde | (S)-hyoscyamine dehydrogenase (HDH) | (S)-Hyoscyamine | - | nih.gov |

| (S)-Hyoscyamine | Hyoscyamine 6β-hydroxylase (H6H) | Scopolamine | - | nih.gov |

This compound, often referred to as phenyllactic acid (PLA) in this context, has been identified as a significant plant growth regulator, particularly for its root-promoting activities. It was first isolated as a root-promoting substance from Bokashi, a type of fermented organic fertilizer, where it is produced by lactic acid bacteria. researchgate.net

In plant assays using azuki bean (Vigna angularis) cuttings, 3-phenyllactic acid was shown to effectively promote the formation of adventitious roots. researchgate.netnih.gov Interestingly, research indicates that both the L- and D-forms of PLA exhibit similar root-promoting capabilities. researchgate.net A key finding is the synergistic enhancement of this activity when PLA is co-administered with tryptophan. researchgate.netnih.gov The structure-activity relationship was further explored through the synthesis of conjugates. A conjugate of D-PLA and L-tryptophan (D-PLA-L-Trp) demonstrated rooting activity more than 40 times higher than a simple mixture of the two individual compounds. nih.govjst.go.jp This activity could be amplified even further; for instance, an ethyl ester modification of the D-PLA-L-Trp conjugate showed activity 3,400 times greater than the mixture. nih.govjst.go.jp

Studies in Arabidopsis have provided more insight into its mode of action. PLA was observed to inhibit the elongation of the primary root while increasing the density of lateral roots. jst.go.jpwecmelive.com It also induced the expression of a gene fused to the IAA19 promoter, suggesting it may operate through an auxin-like signaling pathway. jst.go.jp However, its mechanism is distinct from that of native auxins like indole-3-acetic acid (IAA). PLA did not significantly alter the endogenous levels of IAA, nor could it facilitate the degradation of Auxin/Indole-3-Acetic Acid protein in a yeast-based assay, indicating it is likely not a direct ligand for the auxin receptor. researchgate.netjst.go.jp

| Plant Species | Compound(s) Tested | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Azuki Bean (Vigna angularis) | 3-Phenyllactic acid (PLA) | Adventitious root formation | Promotes root formation; identified from Bokashi fertilizer. | researchgate.net |

| Azuki Bean (Vigna angularis) | PLA + Tryptophan | Adventitious root formation | Synergistic enhancement of root promotion. | nih.gov |

| Azuki Bean (Vigna angularis) | D-PLA-L-Trp conjugate | Adventitious root formation | >40-fold higher activity than the mixture of D-PLA and L-Trp. | nih.govjst.go.jp |

| Arabidopsis thaliana | PLA | Root morphology | Inhibited primary root elongation and increased lateral root density. | jst.go.jpwecmelive.com |

| Arabidopsis thaliana | PLA | Gene expression (promoter-reporter) | Induced IAA19 promoter expression, suggesting auxin-like activity. | jst.go.jp |

Involvement in Biosynthesis of Plant Alkaloids (e.g., Tropic Acid) [5, 6, 9]

Biochemical Interactions with Enzymes and Cellular Systems (Beyond Direct Metabolism)

Beyond its role as a metabolic intermediate in plants, this compound interacts with various enzymes and cellular systems in non-clinical research models, revealing a range of biological activities. In many microorganisms, the biosynthesis of 3-phenyllactic acid (PLA) from phenylalanine occurs via a transamination step to phenylpyruvic acid, which is then reduced to PLA by the action of lactate (B86563) dehydrogenase (LDH) enzymes. nih.govfrontiersin.org

In the nematode Caenorhabditis elegans, a common model organism for aging studies, PLA was identified as a key metabolite produced by the probiotic bacterium Lactiplantibacillus plantarum GTB1. nih.gov Research showed that PLA treatment extends the healthspan of C. elegans by improving mitochondrial function and enhancing resilience to stress. nih.gov This pro-longevity effect was found to be dependent on the SKN-1/ATFS-1 signaling pathway, a crucial regulator of stress response and mitochondrial homeostasis. nih.gov

In mammalian cell systems, PLA has demonstrated notable anti-inflammatory and metabolic modulatory effects. In studies using human mesenchymal stem cells (hMSCs) induced to differentiate into adipocytes, PLA was effective in reducing lipid accumulation and the levels of triglycerides and glycerol. nih.gov It also modulated the expression of key signaling proteins involved in adipogenesis and inflammation. nih.gov Furthermore, in primary human blood mononuclear cells (PBMCs), both D- and L-isomers of PLA were shown to counteract the production of inflammatory cytokines that were stimulated by inflammatory agents like lipopolysaccharide (LPS). medrxiv.org The mechanism for these anti-inflammatory effects may involve the modulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in both immune cell function and adipocyte differentiation. medrxiv.org

| Research System/Organism | Interacting Enzyme/Pathway | Observed Biochemical Effect | Reference |

|---|---|---|---|

| Lactic Acid Bacteria (LAB) | Lactate Dehydrogenase (LDH) | Catalyzes the reduction of phenylpyruvic acid to produce 3-phenyllactic acid. | frontiersin.org |

| Caenorhabditis elegans | SKN-1/ATFS-1 Pathway | Mediates healthspan extension, enhanced mitochondrial function, and stress resilience. | nih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | Adipogenesis & Inflammation Signaling Proteins | Reduced lipid accumulation and modulated expression of key signaling proteins. | nih.gov |

| Human Primary Blood Mononuclear Cells (PBMCs) | Inflammatory Cytokine Production Pathways (potential PPAR-γ involvement) | Counteracted LPS-induced production of inflammatory cytokines. | medrxiv.org |

| Aggregatibacter actinomycetemcomitans | Biofilm and Virulence-Related Genes | Inhibited biofilm synthesis by downregulating gene expression. | frontiersin.org |

Future Research Directions and Challenges

Discovery and Characterization of Novel Enzymes and Pathways Related to (S)-3-Phenyllactate

The identification and understanding of new enzymes and metabolic pathways are fundamental to advancing the use of this compound. A significant area of research involves the discovery of novel enzymes with high substrate specificity and enantioselectivity for its synthesis. For instance, L-lactate dehydrogenase (L-LDH) has been shown to be effective in the enantioselective reduction of unnatural 2-oxo acids, including the precursor to this compound. harvard.edu The exploration of microbial sources, such as Pseudomonas species, has led to the discovery of nitrile-degrading enzymes that can produce this compound. tandfonline.com

Future work will likely focus on:

Genome Mining and Bioinformatic Approaches: Utilizing genome neighborhood networks (GNNs) and sequence similarity networks to predict and identify uncharacterized enzymes and metabolic pathways from the vast amount of genomic data available. elifesciences.orgbeilstein-institut.de This can accelerate the discovery of novel biocatalysts.

Characterization of Enzyme Families: In-depth study of enzyme superfamilies, such as the Fe-S flavoenzyme superfamily, which has shown significant expansion in gut microbiota and could be involved in diverse metabolic pathways. biorxiv.org

Understanding Metabolic Routes: Elucidating alternative production pathways, such as the conversion of cinnamic acid via phenyllactic acid, can offer new strategies for biosynthesis. researchgate.net

A key challenge in this area is the vast number of uncharacterized proteins in sequence databases, with many having uncertain or incorrect functional annotations. researchgate.net Overcoming this requires robust experimental validation of computationally predicted functions.

Advanced Bioreactor Design and Process Intensification for Sustainable Production

The sustainable and efficient production of this compound on an industrial scale necessitates innovations in bioreactor technology and process intensification. Process intensification aims to develop safer, more energy-efficient, and cost-effective processing methods. vdoc.pub

Recent advancements in bioreactor design that could be applied to this compound production include:

Single-Use Bioreactors: Offering flexibility and eliminating the need for cleaning and sterilization, these are ideal for small to mid-scale production. facellitate.com

Perfusion Bioreactors: These allow for higher cell densities and longer cultivation times by continuously supplying fresh media and removing waste. facellitate.com

Smart-Reactors: Integration of in-line sensors and automated control systems for real-time monitoring and optimization of parameters like temperature, pH, and substrate concentration. ritaibioreactor.com

Process intensification strategies focus on enhancing reaction rates and yields. For example, the production of D-phenyllactic acid has benefited from the co-immobilization of whole cells and enzymes. researchgate.net A significant challenge is to increase production per unit of input while minimizing environmental impact, a concept known as sustainable intensification. cabidigitallibrary.orgmdpi.com

| Bioreactor Type | Key Features | Potential Application for this compound Production |

| Single-Use Bioreactors | Disposable, flexible, reduced contamination risk. facellitate.com | Small-scale, high-purity production for pharmaceutical applications. |

| Perfusion Bioreactors | Continuous nutrient supply and waste removal, high cell density. facellitate.com | High-yield, continuous production for industrial-scale applications. |

| Multi-Compartment Bioreactors | Co-culture of different cell types or conditions. facellitate.com | Complex biosynthetic pathways involving multiple microbial strains. |

| 3D-Printed Bioreactors | Customized components for specific process needs. facellitate.com | Optimized mixing and mass transfer for enhanced reaction kinetics. |

Integration of this compound Biosynthesis into Advanced Synthetic Biology Platforms

Synthetic biology offers powerful tools to engineer microorganisms for the efficient production of this compound. This involves the design and construction of novel biological parts, devices, and systems.

Key strategies in this area include:

Metabolic Engineering: Modifying the metabolic pathways of organisms like Escherichia coli to enhance the carbon flux towards this compound biosynthesis. nih.gov This can involve disrupting competing pathways and overexpressing key enzymes. nih.gov

Cell-Free Systems: These platforms remove the constraints of maintaining cell viability, potentially leading to higher yields and productivities. confex.com

CRISPR-Cas Systems: Utilizing CRISPR-Cas9 and Cas12a for precise gene knockout, integration, and regulation to rapidly develop and screen engineered strains. confex.com

The heterologous production of complex natural products in hosts like yeast has demonstrated the potential of synthetic biology to reconstitute long biosynthetic pathways. nih.gov A major challenge is balancing the metabolic load on the host organism to ensure robust growth and high productivity.

Elucidation of Undiscovered Biological Functions and Signaling Mechanisms in Diverse Organisms

While this compound is known for its antimicrobial properties, its full range of biological functions remains to be explored. nih.gov Recent research suggests it may play a role in various physiological processes.

Emerging areas of investigation include:

Host-Microbiome Interactions: As a metabolite produced by gut microbiota, this compound may influence host energy metabolism and immune function. jmb.or.krmedrxiv.org

Cell Signaling: Studies have shown that phenyllactic acid can promote cell migration and invasion in certain cancer cells through signaling pathways like IKK/NF-κB. nih.gov

Mitochondrial Function and Stress Resilience: Research in C. elegans indicates that 3-phenyllactic acid can enhance healthspan by improving mitochondrial function and stress resilience. researchgate.net

Plant Growth Regulation: this compound has been identified as a root-promoting compound in Bokashi fertilizer, exhibiting synergistic effects with tryptophan. researchgate.net

A significant challenge is to unravel the complex signaling networks and molecular mechanisms through which this compound exerts its effects in different organisms.

Development of Next-Generation Analytical Tools for In Situ Monitoring

The ability to monitor the production and concentration of this compound in real-time is crucial for process optimization and understanding its biological roles. This requires the development of advanced analytical tools.

Current methods for the determination of phenyllactic acid and other aromatic monocarboxylic acids in biological fluids primarily rely on chromatography-mass spectrometry (CMS) and nuclear magnetic resonance (NMR) techniques. colab.ws These methods often require extensive sample preparation. colab.ws

Future developments may include:

Portable Sensor Devices: The creation of "bedside" analytical tools for rapid and early diagnosis of metabolic changes. colab.ws

In Situ Monitoring: Integrating sensors directly into bioreactors for real-time measurement of this compound concentrations, enabling dynamic process control. ritaibioreactor.com

Advanced Chromatographic Techniques: Improving the sensitivity and resolution of methods like HPLC with chiral stationary phases for accurate enantiomeric separation and quantification. acs.orgmdpi.com

The high cost of developing portable biomarker monitoring technology remains a significant hurdle. colab.ws

Exploration of New Research Applications as a Chiral Synthon and Biochemical Probe

The unique chiral structure of this compound makes it a valuable building block (chiral synthon) in asymmetric synthesis and a useful tool (biochemical probe) for studying biological systems.

Potential applications include:

Synthesis of Pharmaceuticals: this compound is a precursor for various biologically important pharmacophores. tandfonline.com

Development of Novel Materials: It can be used as a monomer for the synthesis of biocompatible polymers like poly(phenyllactide). mdpi.com

Biochemical Probes: Its structural similarity to other biologically active molecules allows it to be used to study enzyme mechanisms and metabolic pathways. researchgate.net For example, it can be incorporated into peptides using genetic code expansion techniques. acs.org

The challenge lies in developing efficient and stereoselective synthetic routes to a wider range of derivatives and in designing sophisticated probes for specific biological targets.

Q & A

Q. What analytical methods are recommended for identifying and quantifying (S)-3-phenyllactate in biological samples?

To ensure accuracy, use high-performance liquid chromatography (HPLC) paired with UV-Vis detection or mass spectrometry (LC-MS). Calibrate instruments using synthesized this compound standards, and validate methods via spike-recovery experiments in relevant matrices (e.g., microbial cultures or tissue homogenates) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is essential to distinguish enantiomers and verify purity .

Q. How can researchers synthesize this compound with high enantiomeric purity?

Opt for enzymatic synthesis using lactate dehydrogenases or phenylalanine dehydrogenases, which favor the (S)-enantiomer. Monitor reaction progress via chiral HPLC to ensure >98% enantiomeric excess. Purify via recrystallization or preparative chromatography, and confirm purity using optical rotation measurements and NMR .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

Advanced Research Questions

Q. How should researchers design molecular docking studies to investigate this compound’s interactions with bacterial porins like S. typhi OmpF?

- Target Preparation : Retrieve the OmpF porin structure (PDB ID: e.g., 2OMF) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

- Ligand Preparation : Generate this compound’s 3D structure with correct tautomeric and stereochemical configurations (e.g., using Open Babel).

- Docking Parameters : Use AutoDock Vina or GOLD with a grid box centered on the porin’s constriction zone. Validate protocols by redocking co-crystallized ligands (e.g., azithromycin) to ensure RMSD <2.0 Å .

- Analysis : Prioritize poses with hydrogen bonds to key residues (e.g., Asp113, Arg42) and compare binding scores to known inhibitors (e.g., carrageenan derivatives: −4.95 kcal/mol vs. This compound: −3.59 kcal/mol) .

Q. What strategies mitigate contradictions in this compound’s reported bioactivity across studies?

- Source Variability : Standardize compound sourcing (e.g., use suppliers with validated CAS 85391-18-0 for calcium bis[this compound]) to minimize batch-to-batch variability .

- Experimental Replication : Repeat assays under identical conditions (pH, temperature, cell lines) and include positive controls (e.g., ciprofloxacin for antimicrobial studies).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, accounting for variables like assay sensitivity and microbial strain differences .

Q. How can in silico pharmacokinetic profiling improve the design of this compound-based therapeutics?

Use QikProp (Schrödinger) or SwissADME to predict:

- Absorption : LogP (~0.8) and polar surface area (70 Ų) suggest moderate intestinal absorption.

- Metabolism : Screen for susceptibility to cytochrome P450 enzymes using StarDrop’s P450 Module.

- Toxicity : Assess Ames test predictions and hepatotoxicity via ProTox-II.

Validate findings with in vitro Caco-2 permeability and microsomal stability assays .

Q. What experimental controls are critical when studying this compound’s role in microbial metabolite pathways?

- Negative Controls : Use microbial strains lacking the ldh gene (responsible for phenyllactate synthesis).

- Isotopic Tracing : Supplement cultures with C-labeled phenylalanine to track this compound production via GC-MS.

- Environmental Controls : Maintain consistent O levels (microaerophilic vs. anaerobic) to avoid confounding effects on fermentation pathways .

Data Interpretation and Reporting

Q. How should researchers address non-reproducible results in this compound experiments?

- Audit Workflows : Document all steps, including equipment calibration (e.g., HPLC column lot numbers) and reagent sources.

- Blind Analysis : Use third-party software (e.g., GraphPad Prism) for unbiased statistical analysis.

- Transparency : Report raw data in supplemental materials and detail deviations from protocols (e.g., temperature fluctuations) .

Q. What are best practices for integrating this compound data into broader metabolic models?

Leverage tools like COBRApy or MetaboAnalyst to map phenyllactate flux in context of glycolysis/gluconeogenesis. Validate predictions with C metabolic flux analysis and compare to knockout models (e.g., Lactobacillus spp. lacking ldh) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.